molecular formula C20H30O4 B12572159 2,4,6-Tri-tert-butylisophthalic acid CAS No. 342822-69-9

2,4,6-Tri-tert-butylisophthalic acid

Cat. No.: B12572159
CAS No.: 342822-69-9
M. Wt: 334.4 g/mol
InChI Key: JTWYSMVDOMQNCT-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylisophthalic acid is an organic compound characterized by the presence of three tert-butyl groups attached to an isophthalic acid core. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri-tert-butylisophthalic acid typically involves the alkylation of isophthalic acid with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where isophthalic acid reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butylisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance from the tert-butyl groups may limit the reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,4,6-Tri-tert-butylisophthalic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its potential as a drug candidate or as a component in drug delivery systems is ongoing.

    Industry: It is used in the production of high-performance materials, including polymers and resins, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the carboxylic acid groups.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is widely used as an antioxidant.

    Isophthalic acid: The parent compound without the tert-butyl groups.

Uniqueness

2,4,6-Tri-tert-butylisophthalic acid is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of carboxylic acid functionalities. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

CAS No.

342822-69-9

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

2,4,6-tritert-butylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C20H30O4/c1-18(2,3)11-10-12(19(4,5)6)14(17(23)24)15(20(7,8)9)13(11)16(21)22/h10H,1-9H3,(H,21,22)(H,23,24)

InChI Key

JTWYSMVDOMQNCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1C(=O)O)C(C)(C)C)C(=O)O)C(C)(C)C

Origin of Product

United States

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